3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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Overview
Description
3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a naphthyl group, and a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and naphthyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to specific enzymes or receptors, modulating their activity. The naphthyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dihydropyrrole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds, such as tryptophan and serotonin, have structural similarities and comparable biological functions.
Imidazole Derivatives: Imidazole-containing compounds, including histidine and metronidazole, also share functional similarities.
Uniqueness
What sets 3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzimidazole and naphthyl groups, along with the dihydropyrrole ring, allows for a wide range of interactions and applications .
Properties
Molecular Formula |
C23H20N4O2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[(1-ethylbenzimidazol-2-yl)amino]-1-naphthalen-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H20N4O2/c1-2-26-20-12-6-5-11-17(20)24-23(26)25-18-14-21(28)27(22(18)29)19-13-7-9-15-8-3-4-10-16(15)19/h3-13,18H,2,14H2,1H3,(H,24,25) |
InChI Key |
LZVCRNBTKMLTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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